5-Tridecylpyrazole-3-carboxylic acid

Description

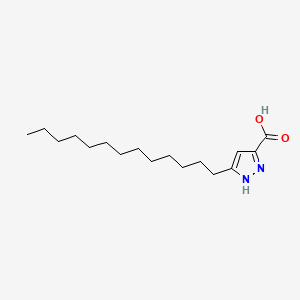

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-tridecyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-14-16(17(20)21)19-18-15/h14H,2-13H2,1H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYZZXXJWKXULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1=CC(=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229658 | |

| Record name | 5-Tridecylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79445-14-0 | |

| Record name | 5-Tridecylpyrazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079445140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Tridecylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Derivatization and Structural Modification of 5 Tridecylpyrazole 3 Carboxylic Acid

Esterification and Amidation Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position of the pyrazole (B372694) ring is a prime site for chemical modification, most commonly through esterification and amidation. A general and effective strategy involves the initial conversion of the carboxylic acid into a more reactive intermediate, typically an acyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting pyrazole-3-carbonyl chloride is a versatile precursor that readily reacts with a wide range of nucleophiles. nih.govyoutube.com

Reaction of the acyl chloride with various alcohols (R-OH) in the presence of a base affords the corresponding esters. Similarly, treatment with primary or secondary amines (R-NH₂ or R₂NH) yields amide derivatives. nih.gov Modern catalytic methods offer direct routes from the carboxylic acid, bypassing the need for the acyl chloride intermediate. These approaches utilize coupling reagents or catalysts to facilitate the condensation reaction between the carboxylic acid and the alcohol or amine, often under milder conditions. acs.orgscripps.eduacs.org The only byproduct in these direct reactions is water, which often needs to be removed to drive the reaction to completion. acs.org

These derivatization reactions are significant as they replace the acidic proton of the carboxylic acid, altering the molecule's charge state, polarity, and hydrogen bonding capabilities.

Table 1: Selected Reagents for Esterification and Amidation of Carboxylic Acids

| Transformation | Reagent/Catalyst System | Reaction Intermediate | Reference |

| Esterification/Amidation | Thionyl Chloride (SOCl₂) followed by alcohol/amine | Acyl Chloride | nih.gov |

| Amidation | Trichlorotriazine (TCT) | Activated Ester | acs.org |

| Amidation/Esterification | Ynamides / Brønsted Acid Catalyst | Activated Intermediate | scripps.edu |

| Amidation/Esterification | Potassium Hexafluorophosphate (KPF₆) | Activated Ester | acs.org |

| Amidation | 1,3-Dioxa-5-aza-2,4,6-triborinane (DATB) | Boronic Anhydride | acs.org |

Modifications and Substitutions on the Pyrazole Ring System

The pyrazole ring of 5-tridecylpyrazole-3-carboxylic acid offers several positions for substitution, allowing for fine-tuning of its electronic and steric properties. The reactivity of the ring is influenced by the existing substituents: the electron-donating tridecyl group at C5 and the electron-withdrawing carboxylic acid group at C3. acs.org

The C4 position is the most susceptible to electrophilic substitution due to the electron-rich nature of the pyrazole system. acs.org Halogenation, for instance, can be achieved at the C4 position using appropriate reagents. acs.org

The two nitrogen atoms of the pyrazole ring also present opportunities for modification. The pyridine-like N2 nitrogen is generally the site of nucleophilic attack or alkylation. acs.org However, regioselective synthesis of N1-substituted pyrazoles can be achieved under specific reaction conditions. acs.org The choice of N-substitution versus C4-substitution can be directed by the reaction conditions and the reagents employed.

Table 2: Potential Regioselective Modifications of the Pyrazole Ring

| Position | Reaction Type | Potential Reagents | Product Type | Reference |

| C4 | Electrophilic Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | 4-Halo-5-tridecylpyrazole-3-carboxylic acid | acs.orgacs.org |

| N1/N2 | N-Alkylation | Alkyl halides (e.g., CH₃I) with base | N-Alkyl-5-tridecylpyrazole-3-carboxylic acid | nih.gov |

| C5 | Directed Lithiation (on N-protected precursor) | n-Butyllithium followed by an electrophile | Varied C5-substituted pyrazoles | acs.org |

Functionalization Strategies for the Tridecyl Alkyl Chain

The long, unactivated tridecyl chain presents a significant challenge for selective functionalization. However, advances in late-stage functionalization (LSF) provide powerful tools for modifying such C(sp³)–H bonds. nih.govwikipedia.org These methods are designed to install new functional groups onto complex molecules without requiring a complete re-synthesis.

One prominent strategy is transition-metal-catalyzed C–H activation. Catalysts based on palladium, rhodium, or iridium can selectively cleave a C–H bond on the alkyl chain and replace it with a new bond to a carbon, nitrogen, or oxygen atom. scripps.eduacs.org While selectivity between the numerous methylene (B1212753) (CH₂) groups on the tridecyl chain is a major hurdle, some methods exhibit a preference for the less sterically hindered terminal (ω) or near-terminal (ω-1) positions. youtube.com

Photocatalysis offers another modern approach, using visible light to generate radicals that can lead to C–H functionalization under mild conditions. acs.org These reactions can introduce functionalities like fluorine or cyano groups. acs.orgorganic-chemistry.org Such modifications can dramatically alter the lipophilicity and metabolic stability of the molecule.

Impact of Derivatization on Molecular Reactivity and Stability

Reactivity and Biological Activity: Derivatization of the carboxylic acid is particularly impactful. For example, the conversion of the carboxylic acid to an alcohol (5-tridecylpyrazole-3-carbinol) was shown to eliminate its inhibitory effect on the enzyme acyl CoA synthetase (ACS), demonstrating that the carboxylic acid moiety is essential for this specific biological activity. wikipedia.org Esterification or amidation similarly alters the hydrogen bonding profile and removes the acidic character, which would predictably change its interactions with biological targets. youtube.comwikipedia.org

Electronic Properties and Stability: Substitutions on the pyrazole ring alter the electronic landscape of the molecule. acs.org According to Density Functional Theory (DFT) studies on similar pyrazole systems, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and thermodynamic stability. organic-chemistry.org A large HOMO-LUMO gap suggests high stability and low reactivity. Adding electron-withdrawing groups to the ring would generally lower the energy of both orbitals and could decrease the gap, potentially increasing reactivity. Conversely, electron-donating groups raise the orbital energies. acs.org

Physicochemical Properties: Functionalization of the tridecyl chain directly impacts physicochemical properties like solubility, lipophilicity, and metabolic stability. nih.gov For instance, introducing a hydroxyl or amino group can increase hydrophilicity and provide a new handle for further chemical modification. nih.gov Conversely, introducing a fluorine atom can increase lipophilicity and block sites of metabolic oxidation, thereby improving the molecule's stability in biological systems. organic-chemistry.orgnih.gov

Table 3: Predicted Impact of Derivatization on Molecular Properties

| Derivatization Type | Key Molecular Change | Resulting Impact | Reference |

| Esterification/Amidation | Loss of acidic proton; change in H-bonding | Altered biological target interaction; changed solubility | acs.orgwikipedia.org |

| Ring Substitution (e.g., Halogenation) | Altered ring electron density | Modified HOMO-LUMO gap; change in reactivity and stability | acs.orgorganic-chemistry.org |

| Chain Functionalization (e.g., Hydroxylation) | Introduction of polar group | Increased hydrophilicity; new site for metabolism or conjugation | nih.gov |

| Chain Functionalization (e.g., Fluorination) | Increased lipophilicity; blocked metabolism | Enhanced metabolic stability; altered membrane permeability | organic-chemistry.orgnih.gov |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In proton NMR (¹H NMR) studies of 5-Tridecylpyrazole-3-carboxylic acid, the chemical shifts (δ) of the protons provide insight into their local electronic environments. The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, generally between 10.0 and 13.2 ppm. orgchemboulder.com The lone proton on the pyrazole (B372694) ring (H4) is expected to appear as a singlet, with a chemical shift influenced by the electronic nature of the adjacent substituents. Protons of the long tridecyl chain will exhibit characteristic signals in the aliphatic region (approximately 0.8-2.8 ppm). The terminal methyl (CH₃) group will appear as a triplet, while the methylene (B1212753) (CH₂) groups will present as a complex series of multiplets. The methylene group directly attached to the pyrazole ring will be deshielded compared to the others in the alkyl chain.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) spectroscopy complements the proton NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically resonating in the range of 170-185 ppm. libretexts.org The carbon atoms of the pyrazole ring (C3, C4, and C5) will have distinct chemical shifts, with C3 and C5 being deshielded due to their attachment to nitrogen atoms. The carbons of the tridecyl chain will appear in the upfield region of the spectrum (typically 10-40 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 10.0 - 13.2 (broad s) | 170 - 185 |

| Pyrazole H4 | ~6.5 (s) | ~105 |

| Pyrazole C3 | - | ~150 |

| Pyrazole C5 | - | ~155 |

| Tridecyl C1' | ~2.8 (t) | ~30 |

| Tridecyl C2'-C12' | 1.2 - 1.7 (m) | 22 - 32 |

| Tridecyl C13' | ~0.9 (t) | ~14 |

Note: These are predicted chemical shift ranges based on typical values for similar functional groups and structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (molar mass: 294.44 g/mol ), the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be expected at an m/z (mass-to-charge ratio) of 294 or 295, respectively.

The fragmentation of this compound under electron ionization (EI) would likely proceed through characteristic pathways for carboxylic acids and long-chain alkyl compounds. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH, mass = 17) and the loss of the entire carboxyl group (•COOH, mass = 45). libretexts.org The long tridecyl chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units, corresponding to the loss of successive methylene (CH₂) units. libretexts.org

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | C₁₇H₃₀N₂O₂ | 294 |

| [M-OH]⁺ | C₁₇H₂₉N₂O | 277 |

| [M-COOH]⁺ | C₁₆H₂₉N₂ | 249 |

| [M-C₁₃H₂₇]⁺ | C₄H₃N₂O₂ | 111 |

Note: These are predicted fragmentation patterns. The relative intensities of the peaks would depend on the ionization conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

The most prominent feature will be a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. orgchemboulder.comlibretexts.org Superimposed on this broad band may be the C-H stretching vibrations of the tridecyl chain, typically appearing between 2850 and 2960 cm⁻¹. Another strong and sharp absorption band is expected between 1690 and 1760 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. orgchemboulder.comlibretexts.org The C-O stretching and O-H bending vibrations of the carboxylic acid will also give rise to bands in the fingerprint region, typically around 1210-1320 cm⁻¹ and 910-950 cm⁻¹, respectively. orgchemboulder.com The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 (broad) |

| Alkyl C-H | Stretch | 2850 - 2960 |

| Carboxylic Acid C=O | Stretch | 1690 - 1760 (strong, sharp) |

| Pyrazole C=N, C=C | Stretch | 1400 - 1600 |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 |

| Carboxylic Acid O-H | Bend | 910 - 950 (broad) |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Quantification in Complex Matrices

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is a common method for purity assessment. Due to the polar carboxylic acid group, derivatization may be employed to improve retention on nonpolar stationary phases. nih.gov A typical mobile phase would consist of a mixture of an aqueous buffer (often with a low pH to suppress ionization of the carboxylic acid) and an organic solvent like acetonitrile or methanol. Detection is commonly achieved using a UV detector, as the pyrazole ring is a chromophore.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for quantifying this compound in complex biological matrices. The LC separates the analyte from matrix components, and the mass spectrometer provides detection with high specificity and sensitivity, often in the picogram to femtogram range. mdpi.com

A typical LC-MS method for a carboxylic acid might involve a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to aid in protonation for positive ion mode electrospray ionization (ESI).

Theoretical and Computational Chemistry Studies of 5 Tridecylpyrazole 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. nih.gov These methods can elucidate the distribution of electrons within the molecule, which in turn dictates its reactivity and physical properties.

For 5-tridecylpyrazole-3-carboxylic acid, DFT calculations would typically be employed to optimize its molecular geometry, determining the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of electronic information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron to a higher energy state. nih.gov

In a comprehensive DFT study of a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, indicating high electronic stability. nih.gov Similar calculations for this compound would reveal how the long alkyl chain influences the electronic properties of the pyrazole-carboxylic acid core. The tridecyl group, being an electron-donating alkyl chain, would be expected to slightly raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to a pyrazole-carboxylic acid with a less electron-donating substituent.

Another valuable output from these calculations is the Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential. For this compound, the MEP would show a region of high negative potential around the carboxylic acid group, indicating its susceptibility to electrophilic attack and its ability to engage in hydrogen bonding. Conversely, the long tridecyl tail would be characterized by a neutral potential, reflective of its nonpolar, hydrophobic nature.

Table 1: Predicted Electronic Properties of Pyrazole (B372694) Carboxylic Acids from DFT Studies (Note: The following table is illustrative, based on typical data from DFT studies on related pyrazole carboxylic acids. Specific values for this compound would require dedicated calculations.)

| Property | Predicted Value/Observation for a Pyrazole Carboxylic Acid | Significance for this compound |

| HOMO Energy | Typically in the range of -6 to -7 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Typically in the range of -1 to -2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~4.5 eV | A large gap suggests high kinetic stability and low chemical reactivity. nih.gov |

| Dipole Moment | Moderate to high | Reflects the charge separation due to the polar pyrazole and carboxylic acid groups. |

| MEP Negative Region | Concentrated on the carboxylic acid oxygen atoms | Indicates sites for hydrogen bonding and interaction with positive centers. |

| MEP Neutral Region | Along the tridecyl hydrocarbon chain | Highlights the hydrophobic character of the tail, important for membrane interactions. |

Molecular Dynamics Simulations of Molecular Interactions and Conformational Dynamics

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. eurasianjournals.comrsc.org This is particularly important for a molecule like this compound with its long, flexible tridecyl chain. MD simulations model the movements of atoms and molecules based on a force field, which is a set of parameters describing the potential energy of the system.

An MD simulation of this compound, either in a solvent or interacting with a biological membrane, would reveal its conformational landscape. The tridecyl chain can adopt numerous conformations, and MD simulations can determine the most probable and energetically favorable ones. Studies on long-chain carboxylic acids have shown that the alkyl chains can exhibit significant flexibility and can self-assemble to form domains. rsc.org Similarly, the tridecyl tail of this compound would likely show a tendency to interact with other nonpolar molecules or the hydrophobic core of a lipid bilayer.

Furthermore, MD simulations can shed light on the behavior of the carboxylic acid group. The orientation of the hydroxyl group in a carboxylic acid can exist in syn and anti conformations. While the syn conformation is generally more stable in the gas phase, the anti conformation can be stabilized in solution due to interactions with solvent molecules. MD simulations can quantify the relative populations of these conformers in different environments.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water (Note: This table is a conceptual representation of data that would be obtained from an MD simulation.)

| Parameter | Simulated Observation | Implication |

| End-to-end distance of tridecyl chain | Fluctuates around an average value, with occasional transitions to more compact or extended states. | Reveals the flexibility and average conformation of the hydrophobic tail. |

| Radial Distribution Function (RDF) of water around the carboxylic acid group | High peak at a short distance, indicating a well-defined hydration shell. | Shows strong hydrogen bonding between the polar head and water molecules. |

| Carboxylic acid dihedral angle | Predominantly in the syn conformation, with a small percentage of anti conformers. | Quantifies the conformational preference of the carboxylic acid group in an aqueous environment. |

| Self-aggregation | At higher concentrations, molecules may form micelles with hydrophobic tails in the core. | Predicts the molecule's behavior in solution and its potential as a surfactant. |

In Silico Prediction of Reaction Mechanisms and Pathways

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms that can be difficult to obtain experimentally. For this compound, this could involve studying its synthesis or its metabolic degradation. DFT calculations are often used to map out the potential energy surface of a reaction, identifying transition states and calculating activation energies. nih.gov

For instance, one could computationally investigate the cyclization reaction that forms the pyrazole ring during its synthesis. By calculating the energies of reactants, intermediates, transition states, and products, the most likely reaction pathway can be determined. This can help in optimizing reaction conditions to improve yield and reduce byproducts.

Another area of interest is the molecule's metabolism. If this compound is a candidate for a therapeutic agent, understanding how it is broken down in the body is crucial. Computational methods can predict sites of metabolism, for example, by identifying which hydrogen atoms are most susceptible to abstraction by metabolic enzymes like cytochrome P450.

Computational Assessment of Molecular Recognition and Binding Site Interactions

The biological activity of a molecule often stems from its ability to bind to a specific protein or enzyme. Computational methods like molecular docking and molecular dynamics are central to studying these recognition and binding processes.

Given that this compound has been shown to inhibit acyl CoA:cholesterol acyltransferase (ACAT), computational studies could be used to explore how it interacts with the active site of this enzyme. nih.gov Molecular docking would be the first step, where the molecule is computationally placed into the binding site of the enzyme in various orientations and conformations to find the most favorable binding pose. The scoring functions used in docking estimate the binding affinity.

Following docking, MD simulations can be used to refine the binding pose and to study the stability of the protein-ligand complex over time. These simulations can reveal key interactions, such as hydrogen bonds between the carboxylic acid group of the molecule and amino acid residues in the enzyme's active site. The long tridecyl chain would likely occupy a hydrophobic pocket within the enzyme, contributing significantly to the binding affinity through van der Waals interactions.

Investigation of Biological Activities and Underlying Mechanisms Excluding Clinical/dosage/safety

Structure-Activity Relationship (SAR) Studies for Biological Target Interactions

Structure-activity relationship (SAR) studies are crucial for elucidating how the chemical architecture of a molecule like 5-Tridecylpyrazole-3-carboxylic acid dictates its biological function. The analysis of its three main components—the tridecyl chain, the carboxylic acid group, and the pyrazole (B372694) ring—provides insight into its interactions at a molecular level. nih.gov

The long, hydrophobic tridecyl chain is a defining feature of this compound. Such alkyl chains are recognized as membrane-anchoring moieties that can significantly influence a molecule's interaction with the plasma membrane, which is the primary barrier to cellular entry. nih.gov The lipophilic nature of the tridecyl chain facilitates the molecule's accumulation on the cell surface by interacting with the hydrophobic tail regions of the lipid bilayer, which can promote cellular internalization. nih.gov This enhanced membrane interaction is a critical factor for the cellular uptake of therapeutic agents, particularly those that might otherwise have poor permeability. nih.gov

The carboxylic acid group at the 3-position of the pyrazole ring is essential for the molecule's biological activity, particularly its ability to bind to enzymes and receptors. nih.gov In-vitro studies have demonstrated that this acidic moiety is necessary for the inhibition of Acyl CoA Synthetase (ACS), an enzyme involved in cholesterol esterification. nih.gov A study comparing this compound (TDPC) with its alcohol congener, 5-tridecylpyrazole-3-carbinol (TDPC-OH), found that only the carboxylic acid-containing compound inhibited the enzyme, acting as a competitive inhibitor. nih.gov This highlights the critical role of the carboxyl group in forming the necessary interactions within the enzyme's active site. nih.gov The pyrazole-3-carboxylic acid moiety is known to be a strong anchoring group, a property that enhances its binding affinity to various surfaces and biological targets. researchgate.net In drug design, the carboxylic acid function is a key feature for interaction, and its isosteric replacement by groups like tetrazoles is a common strategy to modulate properties while retaining binding capabilities. researchgate.net

The biological efficacy of pyrazole derivatives is highly dependent on the substitution patterns on the pyrazole ring. researchgate.netmdpi.com SAR studies on various pyrazole-based compounds reveal that the nature and position of substituents significantly modulate their therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govmdpi.com

For instance, in studies of related pyrazole inhibitors, the introduction of different groups at positions 3 and 5, or N-substitution on the ring nitrogen, resulted in varied inhibitory activity against metalloproteases like meprin α and β. nih.gov The presence of electron-deficient groups, such as chlorine or nitro substituents, on the pyrazole scaffold has been shown to enhance anti-inflammatory potency in certain derivatives. mdpi.com Conversely, the specific arrangement of substituents can also influence selectivity for different biological targets. nih.gov These findings underscore that the core pyrazole ring acts as a versatile scaffold whose biological profile can be fine-tuned through strategic chemical modifications. researchgate.netresearchgate.net

| Substitution Position/Type | Observed Impact on Efficacy | Example Activity Affected | Reference |

|---|---|---|---|

| N-Substitution (e.g., methyl, phenyl) | Decreased inhibitory activity compared to unsubstituted N-H. | Meprin α and β Inhibition | nih.gov |

| Aryl Ring Substituents (e.g., Chlorine, Nitro) | Increased potency. | Anti-inflammatory | mdpi.com |

| General Scaffold Substitution | Improved activity through modification. | Anti-inflammatory | researchgate.net |

| Position 3/5 Substituents (e.g., methyl vs. benzyl (B1604629) vs. cyclopentyl) | Variable impact; size and type of group are critical. | Meprin α Inhibition | nih.gov |

Molecular Mechanisms of Anti-Inflammatory Activity

Pyrazole-3-carboxylic acid derivatives are recognized for possessing significant anti-inflammatory properties. nih.gov The mechanisms underlying these effects are often multifactorial, involving interactions with various enzymes and signaling pathways that regulate inflammation. nih.gov For this compound, one identified mechanism is the inhibition of acyl CoA synthetase (ACS). nih.gov While primarily studied for its role in lipid metabolism, the inhibition of ACS can influence the availability of substrates for the synthesis of inflammatory mediators. nih.gov

Furthermore, other pyrazole derivatives have been shown to exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes (COX-1/COX-2), which are central to the production of prostaglandins. mdpi.com Another potential mechanism involves the modulation of the aryl hydrocarbon receptor (AhR), a transcription factor that can influence immune and inflammatory responses. nih.gov A pyrazole-carboxylic acid derivative has been identified as a potent AhR antagonist, preventing the expression of target genes involved in certain toxic and inflammatory processes. nih.gov

Mechanistic Studies of Antimicrobial Activity Against Specific Pathogens

The pyrazole scaffold is a core component of many compounds with broad-spectrum antimicrobial activity. researchgate.netresearchgate.net Derivatives have demonstrated notable efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govmdpi.com

While the precise antimicrobial mechanism of this compound is not fully elucidated, the presence of the long tridecyl chain suggests a mechanism involving bacterial membrane disruption. nih.gov Compounds with long hydrophobic chains can insert into the lipid bilayer of bacterial cell membranes, altering their fluidity and integrity. nih.gov This disruption can lead to increased membrane permeability, hyperpolarization, and the subsequent leakage of essential intracellular contents, ultimately causing cell death. nih.gov This mode of action is a known antimicrobial mechanism for other phenolic and lipophilic compounds and is a plausible pathway for a molecule with the structural features of this compound. nih.gov

| Pathogen | Type | Observed Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Susceptible | nih.govmdpi.com |

| Bacillus subtilis | Gram-positive | Susceptible | nih.govmdpi.com |

| Escherichia coli | Gram-negative | Susceptible | nih.govmdpi.com |

| Pseudomonas aeruginosa | Gram-negative | Susceptible | nih.govmdpi.com |

In Vitro Anticancer Activity: Cellular Mechanisms and Target Identification

Derivatives of pyrazole and related heterocyclic compounds are widely investigated for their potential as anticancer agents. researchgate.netnih.gov In vitro studies on various cancer cell lines, including breast cancer, prostate cancer, and melanoma, have shown that such compounds can exert significant cytotoxic effects. nih.govnih.gov

The cellular mechanisms underlying the anticancer activity of pyrazole-like molecules are diverse. One prominent mechanism is the induction of apoptosis (programmed cell death). nih.gov This can be accompanied by cell cycle arrest, for instance at the S phase, which prevents cancer cells from proliferating. nih.gov An increase in the activity of key executioner enzymes like caspase-3 is often observed in cells undergoing apoptosis induced by these compounds. nih.gov Another identified mechanism is the induction of DNA damage. mdpi.com Some agents cause bulky DNA adducts, making cancer cells with deficient DNA repair pathways, such as the nucleotide excision repair (NER) pathway, particularly vulnerable. mdpi.com Furthermore, certain derivatives have been found to inhibit cancer cell migration, a critical process in metastasis. nih.gov While a specific molecular target for this compound has not been definitively identified, the established mechanisms for structurally related compounds point toward pathways involving the regulation of apoptosis, cell cycle progression, and DNA integrity. nih.govmdpi.com

Enzyme Inhibition Studies and Binding Modes

Extensive literature searches did not yield any studies investigating the direct inhibitory effects of this compound on xanthine (B1682287) oxidase or peroxisomal oxidases. Consequently, there is no available information on its binding modes with these specific enzymes.

Hypolipidemic Activity: Elucidation of Molecular Pathways and Enzyme Modulation

The hypolipidemic properties of this compound, also referred to as TDPC, are primarily attributed to its influence on cholesterol metabolism, specifically through the inhibition of key enzymes involved in cholesteryl ester formation.

In-vitro studies using rabbit intestinal microsomes have demonstrated that TDPC significantly inhibits the incorporation of oleic acid into cholesteryl oleate (B1233923). nih.gov This process is a critical step in the absorption and transport of dietary cholesterol. The molecular pathway targeted by TDPC involves the enzyme acyl-CoA synthetase (ACS). nih.gov ACS is responsible for the activation of fatty acids, a prerequisite for their use in the esterification of cholesterol by acyl-CoA:cholesterol acyltransferase (ACAT).

Research indicates that TDPC acts as a competitive inhibitor of ACS. nih.gov This means that TDPC competes with the natural substrate of the enzyme, thereby reducing its activity. The carboxylic acid moiety of the TDPC molecule has been identified as essential for this inhibitory action. nih.gov A derivative of TDPC, 5-tridecylpyrazole-3-carbinol (TDPC-OH), in which the carboxylic acid group is replaced by a carbinol group, showed no inhibitory effect on ACS. nih.gov

Interestingly, TDPC does not appear to directly inhibit cholesterol esterase (CEase) or ACAT. nih.gov This specificity for ACS highlights a targeted mechanism of action in modulating cholesterol esterification. The inhibitory effect of TDPC on ACS activity effectively reduces the pool of activated fatty acids available for ACAT to utilize, leading to a decrease in the synthesis of cholesteryl esters.

Further studies in rat models have corroborated the hypocholesterolemic activity of TDPC. nih.gov These investigations suggest a multi-faceted mode of action, including the inhibition of both the synthesis and intestinal absorption of cholesterol. nih.gov

The following table summarizes the inhibitory effects of this compound on enzymes involved in cholesterol ester formation based on in-vitro studies.

| Enzyme Activity | Test System | Concentration of TDPC | Observed Effect | Reference |

| Incorporation of oleic acid into cholesteryl oleate (ACS + ACAT activity) | Rabbit intestinal microsomes | 20-100 microM | Significant inhibition | nih.gov |

| Cholesteryl ester formation by cholesterol esterase (CEase) | Rabbit intestinal microsomes and cytosol | Not specified | No effect | nih.gov |

| Cholesteryl oleate formation from oleoyl (B10858665) CoA by microsomal acyl-CoA:cholesterol acyltransferase (ACAT) | Rabbit intestinal microsomes | Not specified | No effect | nih.gov |

Potential Applications and Future Research Directions

Development of Novel Research Tools and Chemical Probes

The unique structure of 5-Tridecylpyrazole-3-carboxylic acid, featuring a pyrazole (B372694) core, a long alkyl chain, and a carboxylic acid group, makes it a candidate for development as a specialized research tool. Its known interaction with specific enzymes suggests it could be adapted into chemical probes to explore biological pathways.

One of the noted biological activities of this compound is its inhibitory effect on acyl CoA synthetase (ACS). acs.orgoup.comnih.gov The compound acts as a competitive inhibitor of this enzyme, and this action is dependent on the presence of the carboxylic acid moiety. acs.orgoup.comnih.gov This specific inhibitory function allows it to be used as a chemical probe to study the roles of ACS in various cellular processes, particularly in lipid metabolism. By observing the downstream effects of ACS inhibition by this molecule, researchers can gain a deeper understanding of the enzyme's function.

Furthermore, the broader class of pyrazole carboxylic acids has been identified as potent inhibitors of other enzymes, such as the rat long-chain L-2-hydroxy acid oxidase 2 (Hao2), a peroxisomal enzyme. nih.gov This suggests that this compound could be investigated as a selective inhibitor for Hao2 or other related enzymes, potentially serving as a tool to elucidate their physiological roles. nih.gov

Advancements in Medicinal Chemistry Scaffold Design

The pyrazole ring is a well-established and important scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds. thieme-connect.comnih.govmdpi.comnih.gov Pyrazole derivatives have been shown to possess a diverse range of therapeutic activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects. nih.govtandfonline.comgoogle.comorientjchem.org

The structure of this compound, with its distinct lipophilic tridecyl tail and a polar carboxylic acid head, presents a unique variation on the pyrazole scaffold. This amphiphilic nature can be exploited in drug design to enhance interactions with biological membranes or to target specific protein binding sites. The long alkyl chain can anchor the molecule in lipid bilayers, while the pyrazole-carboxylic acid portion can interact with polar residues in a target protein.

Moreover, the carboxylic acid group can serve as a bioisostere for other functional groups, such as tetrazoles, which can sometimes improve metabolic stability and other pharmacokinetic properties of a drug candidate. researchgate.net The pyrazole-3-carboxylic acid moiety itself is a key structural element in various compounds designed for therapeutic purposes, such as novel carriers for nitric oxide with anti-inflammatory and antibacterial properties. tandfonline.com The exploration of this compound and its derivatives could therefore lead to the development of new therapeutic agents with novel mechanisms of action.

Exploration in Materials Science and Interface Chemistry (e.g., amphiphilicity)

The pronounced amphiphilic character of this compound, arising from its long hydrocarbon chain and polar head group, opens up possibilities for its use in materials science and interface chemistry. Amphiphilic molecules are known for their ability to self-assemble into various structures such as micelles, vesicles, and liposomes in aqueous environments.

While direct studies on the material properties of this compound are not yet prevalent, the behavior of other long-chain amphiphilic molecules provides a strong indication of its potential. For instance, synthetic cationic amphiphiles are utilized as building blocks for liposomes, which can act as carriers for drugs, genes, or vaccines. nih.gov The specific molecular architecture of such amphiphiles influences their self-assembly and their interaction with biological cells. nih.gov

The 5-tridecyl chain of the molecule could facilitate its incorporation into lipid membranes, and the pyrazole-carboxylic acid head group could be functionalized to interact with specific targets or to influence the surface properties of materials. This could be harnessed for applications in drug delivery systems, biosensors, or as surface-modifying agents.

Identification of Unexplored Biological Activities and Mechanistic Insights

The known biological activity of this compound as a hypolipidemic agent that inhibits acyl CoA synthetase (ACS) provides a solid starting point for exploring other potential therapeutic applications. acs.orgoup.comnih.gov The inhibition of ACS is a key mechanistic insight, and it is plausible that this mechanism could have effects on other lipid-related pathways or cellular processes that are yet to be discovered.

The broader family of pyrazole derivatives is known for a wide spectrum of biological activities. thieme-connect.commdpi.comorientjchem.org These include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.govdergipark.org.tr Given this, it is highly probable that this compound and its analogs may possess other, as yet unidentified, biological activities. For example, pyrazole carboxylic acids have been identified as inhibitors of long-chain L-2-hydroxy acid oxidase, an enzyme linked to blood pressure regulation. nih.gov This opens an avenue for investigating the potential cardiovascular effects of this compound.

Future research should focus on screening this compound against a wide range of biological targets to uncover new therapeutic potentials. Mechanistic studies will be crucial to understand how the unique structural features of the molecule contribute to its biological effects.

Sustainable Synthesis and Biocatalytic Approaches for Derivatives

The development of environmentally friendly and efficient methods for the synthesis of pyrazole derivatives is an active area of research. Traditional synthetic routes can sometimes involve harsh conditions or the use of hazardous reagents. researchgate.net Modern approaches, often referred to as "green chemistry," aim to address these issues.

Recent advancements in the synthesis of pyrazoles include the use of solvent-free reaction conditions, aqueous media, and multicomponent reactions that increase efficiency by combining several steps into one. thieme-connect.comtandfonline.comnih.govtandfonline.comnih.govrsc.org For instance, the synthesis of pyrazoles has been achieved using catalysts like tetrabutylammonium (B224687) bromide under solvent-free conditions or in aqueous media using surfactants like cetyltrimethylammonium bromide (CTAB). thieme-connect.comtandfonline.comtandfonline.com

Furthermore, biocatalysis presents a promising avenue for the synthesis of pyrazole derivatives. The use of enzymes as catalysts can offer high selectivity and mild reaction conditions. researchgate.net While specific biocatalytic methods for this compound have not been detailed, the development of biocatalysts for the synthesis of pyrano[2,3-c]pyrazoles suggests that similar approaches could be adapted for this molecule and its derivatives. researchgate.net Future research in this area will likely focus on developing robust and scalable green synthetic routes to facilitate the broader investigation and application of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Tridecylpyrazole-3-carboxylic acid, and how can reaction conditions be standardized to improve yield?

- Methodological Answer : The synthesis of pyrazole-carboxylic acid derivatives typically involves cyclocondensation reactions, alkylation, or ester hydrolysis. For example, Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate was synthesized using a cyclocondensation reaction in N,N-dimethylacetamide with potassium carbonate and 1-chloro-2-methylpropan-2-ol at 80°C for 10 hours, followed by purification via silica gel chromatography . Adapting similar protocols, researchers can optimize solvent systems (e.g., DMF or THF), temperature (70–100°C), and catalysts (e.g., K₂CO₃) for this compound. Yield improvements may require iterative adjustments to stoichiometry and reaction time.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

-

¹H/¹³C NMR : To confirm the pyrazole ring structure and alkyl chain (tridecyl group) integration.

-

IR Spectroscopy : To identify carboxylic acid (-COOH) stretches (~2500–3300 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .

-

HPLC-MS : For purity assessment and molecular ion peak verification (e.g., [M+H]+ or [M-H]−) .

-

X-ray crystallography : If crystalline derivatives are synthesized, as demonstrated for bipyrazole-dicarboxylic acid analogs .

Table 1 : Common Characterization Data for Pyrazole-Carboxylic Acid Derivatives

Technique Key Peaks/Features Reference ¹H NMR δ 12.5–13.5 (COOH), δ 6.5–7.5 (pyrazole H) IR 1680–1700 cm⁻¹ (C=O stretch) HPLC Retention ~4–6 min (C18 column, acetonitrile/water)

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR studies can identify pharmacophores. For instance, 5-Methylpyrazole-3-carboxylic acid salts showed enhanced lipolysis inhibition due to improved lipophilicity and hydrogen bonding with target enzymes . Use software like Schrödinger Suite to model interactions with enzymes (e.g., lipases) and optimize the tridecyl chain for membrane permeability.

Q. What strategies resolve contradictions in biological activity data for pyrazole-carboxylic acid analogs?

- Methodological Answer : Contradictions often arise from assay variability or structural impurities. Solutions include:

- Standardized bioassays : Replicate experiments across multiple cell lines (e.g., HepG2 vs. HEK293) .

- Metabolite profiling : Use LC-MS to rule out degradation products, as seen in stability studies of triazole-thiadiazine derivatives .

- Dose-response curves : Establish EC₅₀/IC₅₀ values with 95% confidence intervals .

Q. How do salt formulations impact the pharmacokinetic properties of this compound?

- Methodological Answer : Salts (e.g., sodium, potassium) improve solubility and bioavailability. A study on 6-(2,6-dichlorophenyl)triazolo-thiadiazine-carboxylic acid salts demonstrated 2–3x higher aqueous solubility compared to the free acid . Synthesize salts via acid-base reactions in ethanol/water mixtures and characterize dissolution rates using USP apparatus.

Table 2 : Comparative Bioactivity of Pyrazole-Carboxylic Acid Derivatives

Methodological Considerations

- Synthetic Challenges : Long alkyl chains (e.g., tridecyl) may hinder crystallization. Use recrystallization with hexane/ethyl acetate or flash chromatography .

- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral data deposition, as done with CCDC-1548525 for bipyrazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.